molecular formula C25H43NNa2O8S B12754820 Disodium 4-(oleamido mipa)-sulfosuccinate CAS No. 97043-73-7

Disodium 4-(oleamido mipa)-sulfosuccinate

Cat. No.: B12754820
CAS No.: 97043-73-7
M. Wt: 563.7 g/mol
InChI Key: XMZNGOXSJASRSI-PQBRBDCOSA-L
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Description

Disodium 4-(oleamido mipa)-sulfosuccinate is a surfactant commonly used in personal care products and cosmetics. It is known for its ability to enhance the foaming properties of formulations and improve the viscosity of products. This compound is derived from oleic acid and isopropanolamine, making it a versatile ingredient in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(oleamido mipa)-sulfosuccinate typically involves the reaction of oleic acid with monoisopropanolamine (MIPA) to form oleamido MIPA. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester. The final step involves neutralization with sodium hydroxide to produce the disodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(oleamido mipa)-sulfosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfosuccinate group to a simpler form, such as a sulfide.

    Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

Disodium 4-(oleamido mipa)-sulfosuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and formulations.

    Biology: The compound is used in cell culture media and other biological applications due to its surfactant properties.

    Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.

    Industry: The compound is widely used in personal care products, such as shampoos, conditioners, and body washes, due to its foaming and viscosity-enhancing properties.

Mechanism of Action

The mechanism of action of disodium 4-(oleamido mipa)-sulfosuccinate involves its ability to reduce surface tension and enhance the foaming properties of formulations. The compound interacts with water and oil phases, forming micelles that trap and remove dirt and oil from surfaces. This makes it an effective cleansing agent in personal care products.

Comparison with Similar Compounds

Disodium 4-(oleamido mipa)-sulfosuccinate can be compared with other similar compounds, such as:

    Cocamide MIPA: Derived from coconut oil, it also acts as a surfactant and foam booster.

    Lauramide MIPA: Derived from lauric acid, it has similar surfactant properties.

    Stearamide MIPA: Derived from stearic acid, it is used in similar applications but has different fatty acid chain lengths.

The uniqueness of this compound lies in its specific fatty acid chain derived from oleic acid, which provides distinct properties in terms of foaming and viscosity enhancement.

Properties

CAS No.

97043-73-7

Molecular Formula

C25H43NNa2O8S

Molecular Weight

563.7 g/mol

IUPAC Name

disodium;4-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-yloxy]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-24(28)19-22(25(29)30)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/b11-10-;;

InChI Key

XMZNGOXSJASRSI-PQBRBDCOSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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